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Compound of Interest

Compound Name:
6-Bromo-3-hydroxyquinolin-2(1H)-

one

Cat. No.: B1377043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 6-bromo-3-
hydroxyquinolin-2(1H)-one, a valuable heterocyclic compound for further research and

development in medicinal chemistry. The described methodology is based on established

chemical transformations, providing a robust route for the preparation of this target molecule.

Overview of the Synthetic Pathway
The synthesis of 6-bromo-3-hydroxyquinolin-2(1H)-one can be achieved through a two-step

process commencing from the commercially available 2-amino-5-bromobenzoic acid. The key

steps involve the acylation of the starting material with a malonic acid derivative, followed by an

intramolecular cyclization to construct the desired quinolinone ring system.

Experimental Protocols
Step 1: Synthesis of 2-((4-bromo-2-
carboxyphenyl)amino)-2-oxoacetic acid
This initial step involves the N-acylation of 2-amino-5-bromobenzoic acid with a suitable

malonic acid derivative. A common approach is the use of ethyl malonyl chloride or a similar

reagent.
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Materials and Reagents:

2-Amino-5-bromobenzoic acid

Ethyl malonyl chloride

Pyridine (or another suitable base)

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-

amino-5-bromobenzoic acid (1.0 eq) in anhydrous DCM.

Cool the solution to 0°C using an ice bath.

Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of ethyl

malonyl chloride (1.1 eq).

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature,

stirring for an additional 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with the addition of 1M HCl.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude N-acylated intermediate.

The intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Cyclization to 6-Bromo-3-
hydroxyquinolin-2(1H)-one
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The second step involves the base-mediated intramolecular cyclization of the N-acylated

intermediate to form the final product.

Materials and Reagents:

2-((4-bromo-2-carboxyphenyl)amino)-2-oxoacetic acid intermediate

Sodium ethoxide (or another suitable base)

Anhydrous ethanol

Procedure:

Dissolve the crude intermediate from Step 1 in anhydrous ethanol.

Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise to the reaction mixture at

room temperature.

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.

The resulting precipitate is the crude 6-bromo-3-hydroxyquinolin-2(1H)-one.

Collect the solid by filtration, wash with cold water, and dry under vacuum.

The final product can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water).

Data Presentation
The following tables summarize key quantitative data for the starting material and the final

product.
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Compound Molecular Formula
Molecular Weight (
g/mol )

CAS Number

2-Amino-5-

bromobenzoic acid
C₇H₆BrNO₂ 216.03 5794-88-7

6-Bromo-3-

hydroxyquinolin-

2(1H)-one

C₉H₆BrNO₂ 240.05 1379330-67-2[1]

Reaction Step Starting Material Key Reagents Product

Step 1: N-Acylation
2-Amino-5-

bromobenzoic acid

Ethyl malonyl chloride,

Pyridine

2-((4-bromo-2-

carboxyphenyl)amino)

-2-oxoacetic acid

Step 2: Cyclization

2-((4-bromo-2-

carboxyphenyl)amino)

-2-oxoacetic acid

Sodium ethoxide

6-Bromo-3-

hydroxyquinolin-

2(1H)-one

Mandatory Visualizations
Synthesis Pathway Diagram
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Caption: Synthesis pathway of 6-bromo-3-hydroxyquinolin-2(1H)-one.

Experimental Workflow Diagram
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Step 1: N-Acylation

Step 2: Cyclization and Purification

Dissolve 2-amino-5-bromobenzoic acid in DCM

Cool to 0°C

Add pyridine and ethyl malonyl chloride

Stir at room temperature

Quench, extract, and concentrate

Dissolve intermediate in ethanol

Crude Intermediate

Add sodium ethoxide

Reflux the mixture

Neutralize and precipitate

Filter, wash, and dry

Recrystallize for purification

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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